3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-methoxypropiophenone dihydrochloride
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Overview
Description
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, an ethoxyphenethyl group, and a methoxypropiophenone moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which typically enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Ethoxyphenethyl Group: The ethoxyphenethyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with an ethoxyphenethyl halide.
Introduction of the Methoxypropiophenone Moiety: The final step involves the Friedel-Crafts acylation of the intermediate with methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
BOH (3,4-methylenedioxy-β-methoxyphenethylamine): A related compound with a methylenedioxy group instead of the methoxy group.
Substituted Amphetamines: A class of compounds with similar core structures but varying substituents.
Uniqueness
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21263-26-3 |
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Molecular Formula |
C24H34Cl2N2O3 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-methoxyphenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H32N2O3.2ClH/c1-3-29-24(19-20-7-5-4-6-8-20)26-17-15-25(16-18-26)14-13-23(27)21-9-11-22(28-2)12-10-21;;/h4-12,24H,3,13-19H2,1-2H3;2*1H |
InChI Key |
QEDXNOLAFPAZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)OC.Cl.Cl |
Origin of Product |
United States |
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